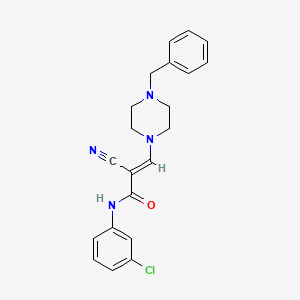
4-((3-(1H-1,2,3-triazol-1-il)pirrolidin-1-il)sulfonil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a 1,2,3-triazole ring, a pyrrolidine ring, and a benzoate ester
Aplicaciones Científicas De Investigación
Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The unique structural features of the compound make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,3-triazole ring system have been reported to interact withacetylcholinesterase , a protein that plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter . Other triazole analogs have shown inhibitory potential against carbonic anhydrase-II enzyme .
Mode of Action
It’s known that 1,2,3-triazole compounds can inhibit acetylcholinesterase by establishing a simultaneous bond in both sides of the active site . Similarly, triazole analogs can inhibit carbonic anhydrase-II through direct binding with the active site residues of the enzyme .
Biochemical Pathways
The inhibition of acetylcholinesterase can affect the cholinergic synapses in both central and peripheral nervous systems . The inhibition of carbonic anhydrase-II can impact various physiological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
The inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, affecting neuronal communication . Inhibition of carbonic anhydrase-II can alter pH homeostasis and various other physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves a multi-step processThis reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .
Preparation of Precursors: The synthesis begins with the preparation of the azide and alkyne precursors. For instance, 4-azidobenzoic acid can be synthesized from 4-aminobenzoic acid through diazotization followed by azidation.
Click Reaction: The azide is then reacted with an alkyne derivative of pyrrolidine under copper(I) catalysis to form the 1,2,3-triazole ring.
Sulfonylation: The resulting triazole compound is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with methanol to yield the final product, methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonothioester derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole ring structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as N-benzylpyrrolidine and N-phenylpyrrolidine have similar structural features and are used in medicinal chemistry.
Uniqueness
Methyl 4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to the combination of the triazole ring, pyrrolidine ring, and sulfonyl benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-14(19)11-2-4-13(5-3-11)23(20,21)17-8-6-12(10-17)18-9-7-15-16-18/h2-5,7,9,12H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEQIUQXBKUJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453904.png)

![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B2453913.png)
![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)

![Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B2453918.png)
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide](/img/structure/B2453919.png)
![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2453920.png)

